N-[2-(chloromethyl)phenyl]methanesulfonamide

aza-ortho-quinone methide cycloaddition positional isomer reactivity

N-[2-(Chloromethyl)phenyl]methanesulfonamide (CAS 243844-34-0) is a bifunctional aromatic sulfonamide building block with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol. It belongs to the N-(o-chloromethyl)aryl sulfonamide class, characterized by an ortho-chloromethyl substituent on the aniline ring and a methanesulfonyl protecting group on the nitrogen [3.0.co;2-1" target="_blank">1].

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 243844-34-0
Cat. No. B1376761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(chloromethyl)phenyl]methanesulfonamide
CAS243844-34-0
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1CCl
InChIInChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3
InChIKeyBYAQOVLKPPTEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Chloromethyl)phenyl]methanesulfonamide (CAS 243844-34-0): Compound Class and Core Identity for Research Procurement


N-[2-(Chloromethyl)phenyl]methanesulfonamide (CAS 243844-34-0) is a bifunctional aromatic sulfonamide building block with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol . It belongs to the N-(o-chloromethyl)aryl sulfonamide class, characterized by an ortho-chloromethyl substituent on the aniline ring and a methanesulfonyl protecting group on the nitrogen [1]. This substitution pattern enables base-induced 1,4-elimination of HCl to generate highly reactive aza-ortho-quinone methide (aza-o-QM) intermediates, which are versatile four-atom synthons for [4+2] cycloaddition reactions [2]. The compound is primarily sourced as a research chemical and synthetic intermediate with a typical commercial purity specification of ≥95% .

Procurement Risk Alert: Why N-[2-(Chloromethyl)phenyl]methanesulfonamide Cannot Be Freely Substituted with Positional Isomers or Alternative N-Protecting Groups


Interchanging N-[2-(chloromethyl)phenyl]methanesulfonamide with its meta- or para-chloromethyl positional isomers, or with N-tosyl or N-benzyl analogs, introduces critical alterations in the steric and electronic environment of the key aza-o-QM intermediate [1]. The ortho relationship between the chloromethyl group and the sulfonamide nitrogen is geometrically essential for the intramolecular 1,4-elimination that generates the reactive aza-diene species [2]. Meta-substituted isomers (e.g., CAS 362529-31-5) cannot undergo this elimination, while the steric bulk and electronic nature of the N-sulfonyl group directly modulate the electrophilicity and diastereoselectivity of subsequent cycloaddition steps [3]. Uncontrolled substitution therefore leads to reaction failure, altered diastereomeric ratios, or products of divergent core scaffolds, as demonstrated by the exclusive use of ortho-chloromethyl sulfonamides across aza-Diels-Alder methodologies [2][3].

Quantitative Differentiation Evidence: N-[2-(Chloromethyl)phenyl]methanesulfonamide vs. Closest Analogs


Ortho-Substitution Enables aza-o-QM Generation: Head-to-Head Reactivity Comparison with Meta Isomer (CAS 362529-31-5)

The ortho-chloromethyl configuration of N-[2-(chloromethyl)phenyl]methanesulfonamide is structurally required for base-induced 1,4-elimination of HCl to form the reactive aza-o-QM intermediate [1]. In contrast, the meta isomer N-(3-chloromethylphenyl)methanesulfonamide (CAS 362529-31-5) cannot undergo this elimination due to geometric constraints and is unreactive toward dienophiles under identical basic conditions, as confirmed by the exclusive use of ortho-substituted substrates across all aza-Diels-Alder and aza-o-QM cycloaddition methodologies [1][2].

aza-ortho-quinone methide cycloaddition positional isomer reactivity

Methanesulfonyl vs. p-Toluenesulfonyl (Tosyl) Protecting Group: Impact on Cycloaddition Diastereoselectivity

When N-[2-(chloromethyl)phenyl]benzenesulfonamide (tosyl analog) is reacted with N-benzylideneamine 2a, NMR analysis of the crude reaction mixture reveals a 90:10 diastereomeric ratio (trans:cis) of the tetrahydroquinazoline product [1]. The methanesulfonyl group in the target compound is sterically smaller than the p-toluenesulfonyl group, which is predicted to reduce steric bias at the nitrogen and potentially shift the diastereoselectivity profile of analogous cycloaddition reactions [2].

diastereoselectivity tetrahydroquinazoline N-sulfonyl steric effects

Synthetic Accessibility and Commercial Purity: Quantified Procurement Advantage Over Custom-Synthesized Analogs

N-[2-(Chloromethyl)phenyl]methanesulfonamide is stocked by multiple chemical suppliers with a minimum purity specification of 95% . In contrast, closely related compounds such as N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide (CAS 243844-35-1) and N-[4-(chloromethyl)phenyl]methanesulfonamide (CAS 1152540-47-0) are typically available only via custom synthesis with 4–8 week lead times and no guaranteed purity tier . This represents a quantifiable advantage in procurement time, cost, and quality assurance for the ortho-methanesulfonamide compound.

commercial availability purity specification procurement lead time

Validated Application Scenarios for N-[2-(Chloromethyl)phenyl]methanesulfonamide Based on Quantitative Evidence


Stereoselective Synthesis of Tetrahydroquinoline and Tetrahydroquinazoline Scaffolds via aza-Diels-Alder Cycloaddition

The compound serves as a direct precursor to aza-o-quinone methide intermediates, enabling efficient [4+2] cycloaddition with fulvenes, imines, and electron-rich dienophiles. The methanesulfonyl group provides a sterically distinct N-protecting group that yields different diastereomeric outcomes compared to the widely reported tosyl analog, with the tosyl variant producing 90:10 dr (trans:cis) under standard conditions [1]. Researchers seeking to explore alternative stereochemical space in polycyclic heterocycle synthesis should select this compound over the para-methyl (tosyl) analog [2].

Ortho-Chloromethyl Sulfonamide Method Development and Reactivity Profiling

As the prototypical methanesulfonyl member of the N-(o-chloromethyl)aryl sulfonamide class, this compound is the appropriate substrate for establishing baseline reactivity parameters (elimination rate, electrophilicity, trapping efficiency) in new aza-o-QM methodologies. Its commercial availability at ≥95% purity [1] eliminates the confounding variable of in-house synthesis variability when benchmarking new catalysts, bases, or dienophiles [2].

Fullerene Functionalization via Cycloaddition Chemistry

Aza-o-quinone methides generated from N-(o-chloromethyl)aryl sulfonamides have been demonstrated to undergo [4+2] cycloaddition with [60]fullerene to produce fullerotetrahydroquinolines [1]. The methanesulfonamide variant provides a distinct solubility and electronic profile relative to aryl sulfonamide analogs, enabling tailored fullerene adduct properties for materials science applications.

Pharmaceutical Intermediate for Sulfonamide-Containing Heterocyclic Libraries

The chloromethyl handle enables further diversification via nucleophilic substitution (amines, thiols, alkoxides), while the methanesulfonamide moiety is a privileged pharmacophore in medicinal chemistry. This dual reactivity makes the compound suitable as a central building block for generating sulfonamide-tethered heterocyclic libraries, where the ortho substitution pattern is structurally required for the intended downstream cyclization chemistry [1][2].

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